

Application of Cetyltrimethylammonium Bromide (CTAB) in DNA Extraction Protocols

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Compound of Interest

Compound Name: Trimethylammonium bromide

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Introduction and Principle

The **Cetyltrimethylammonium Bromide (CTAB)** method is a highly efficient and widely adopted technique for the isolation of genomic DNA, particularly from challenging sample types such as plants, fungi, and certain bacteria.[1][2][3] Its robustness lies in its ability to effectively lyse cells and separate DNA from contaminants that can inhibit downstream molecular applications like PCR, sequencing, and cloning.[4][5] Plant tissues, for instance, are rich in polysaccharides and polyphenols, which can co-precipitate with DNA and interfere with enzymatic reactions.[6]

The principle of the CTAB method hinges on the chemical properties of the cationic detergent, CTAB. In a high-salt buffer, CTAB precipitates polysaccharides and denatured proteins, while nucleic acids remain in solution.[5] Subsequent purification steps involving organic solvents like chloroform and isoamyl alcohol remove proteins and other lipophilic molecules. The DNA is then precipitated from the aqueous phase using isopropanol or ethanol.[7]

Core Applications

The CTAB method is versatile and has been adapted for DNA extraction from a wide array of organisms:

- **Plants:** This is the most common application of the CTAB method. It is highly effective for extracting DNA from various plant parts, including leaves, seeds, roots, and even wood, across a vast range of species.[\[2\]](#)[\[4\]](#)
- **Fungi:** The CTAB protocol is also utilized for isolating genomic DNA from fungal mycelia and spores, which can be rich in polysaccharides.[\[8\]](#)[\[9\]](#)
- **Bacteria:** Modified CTAB protocols have been successfully employed for DNA extraction from both Gram-positive and Gram-negative bacteria.[\[3\]](#)[\[10\]](#)
- **Other Organisms:** The method has been adapted for use with other organisms, such as algae and insects.[\[3\]](#)

Quantitative Data Summary

The efficiency of DNA extraction using the CTAB method can vary depending on the sample type, the specific protocol modifications, and the inclusion of additional reagents. The following tables summarize quantitative data from various studies, providing an overview of expected DNA yield and purity.

Table 1: DNA Yield and Purity from Various Plant Species using CTAB-based Methods

| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
|-----------------------------------|---------------------|----------------------------|-----------------|-----------------|----------------------|
| Tinospora cordifolia | Meristematic region | 833 | Not Specified | Not Specified | [4] |
| Tinospora cordifolia | Nodal Stem | 603.37 | Not Specified | Not Specified | [4] |
| Tridax procumbens | Leaves | 179 | Not Specified | Not Specified | [4] |
| Aloe barbadensis | Nodal Stems | 179 | 1.93 | Not Specified | [4] |
| Cicer arietinum (Chickpea) | Leaves | 450 | 1.70 - 1.80 | Not Specified | [11] |
| Arachis hypogaea (Groundnut) | Leaves | 600 | 1.70 - 1.80 | Not Specified | [11] |
| Pennisetum glaucum (Pearl millet) | Leaves | 350 | 1.65 - 1.80 | Not Specified | [11] |
| Sorghum bicolor (Sorghum) | Leaves | 250 | 1.65 - 1.80 | Not Specified | [11] |
| Ferns (various species) | Fresh Leaves | >10 µg from 2g tissue | >1.8 | >1.8 | [12] |

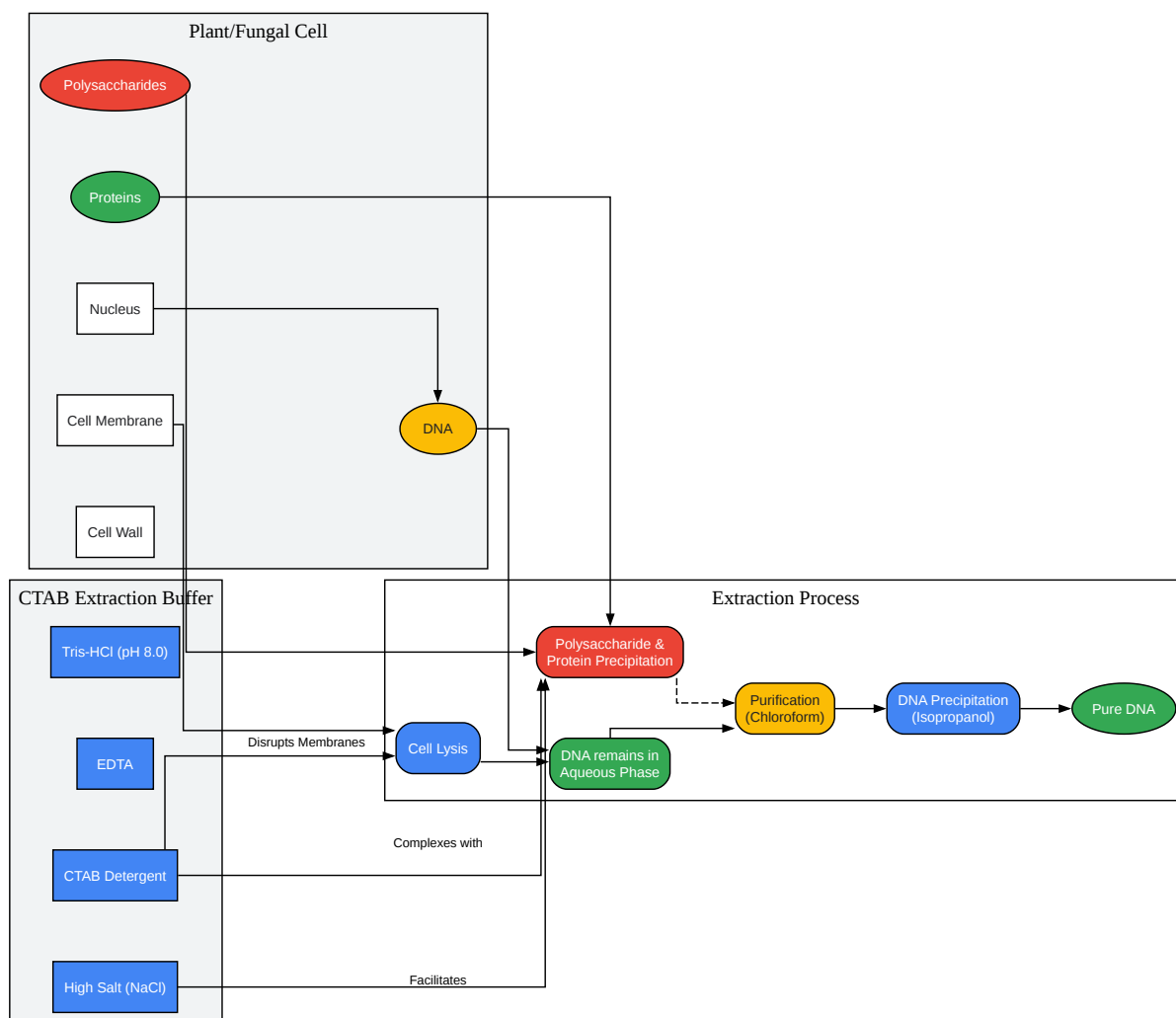
Table 2: Comparison of a Modified CTAB Protocol with a Commercial Kit for Medicinal Plants

| Plant Species | Extraction Method | DNA Concentration (ng/μl) | A260/A280 Ratio |
|-----------------------|-------------------|---------------------------|-----------------|
| Cassia fistula | Modified CTAB | 110950 | 1.63 |
| Commercial Kit | 110.5 | 1.89 | |
| Saccharum officinarum | Modified CTAB | 98650 | 1.67 |
| Commercial Kit | 105.5 | 1.85 | |
| Albizia lebbeck | Modified CTAB | 85300 | 1.59 |
| Commercial Kit | 98.7 | 1.81 | |
| Cymbopogon citratus | Modified CTAB | 75600 | 1.55 |
| Commercial Kit | 89.9 | 1.83 | |

Data adapted from a study comparing a modified CTAB method with a commercial DNA extraction kit.[\[13\]](#)[\[14\]](#)

Visualizations

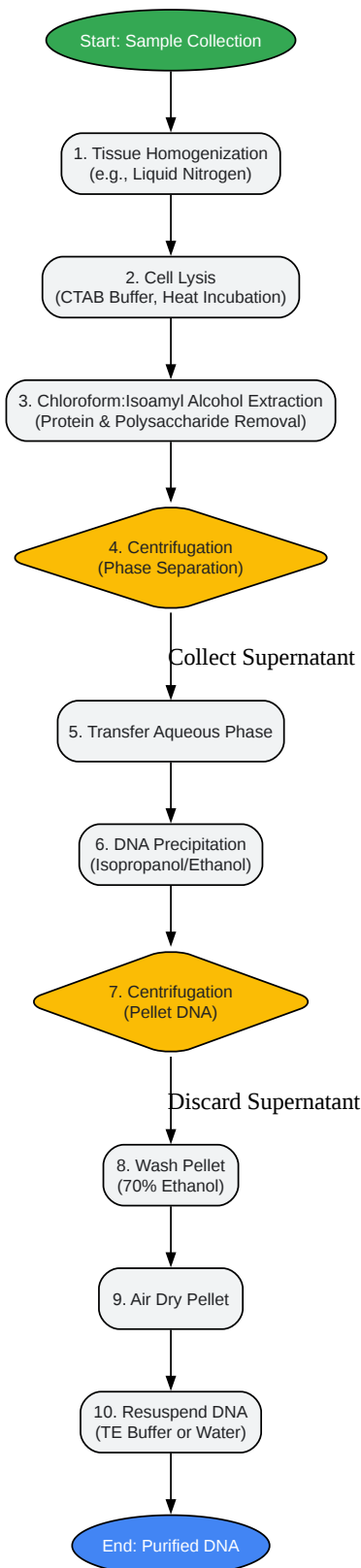
Logical Relationship of CTAB DNA Extraction



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Caption: Mechanism of CTAB-mediated DNA extraction.

Experimental Workflow for CTAB DNA Extraction



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Caption: Standard experimental workflow for CTAB DNA extraction.

Experimental Protocols

Standard CTAB Protocol for Plant Tissues

This protocol is a general guideline and may require optimization for specific plant species.

Materials and Reagents:

- Fresh or frozen plant tissue
- Liquid nitrogen
- Mortar and pestle
- CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- 2-Mercaptoethanol or β -mercaptoethanol (add to CTAB buffer to 0.2% (v/v) just before use)
- Chloroform:Isoamyl alcohol (24:1 v/v)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
- RNase A (10 mg/ml)

Procedure:

- Tissue Homogenization:
 - Weigh approximately 100-200 mg of fresh or frozen plant tissue.
 - Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

- Cell Lysis:
 - Transfer the powdered tissue to a 2 mL microcentrifuge tube.
 - Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with 2-mercaptoethanol).
 - Vortex thoroughly to mix and incubate at 65°C for 30-60 minutes with occasional gentle swirling.
- Purification:
 - Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
 - Mix by inverting the tube for 5-10 minutes to form an emulsion.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
 - Carefully transfer the upper aqueous phase to a new tube, avoiding the white interface.
- DNA Precipitation:
 - Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
 - Mix gently by inversion until a DNA precipitate is visible.
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- Washing:
 - Carefully discard the supernatant.
 - Wash the pellet with 1 mL of ice-cold 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Repeat the wash step if the pellet appears discolored.

- Drying and Resuspension:
 - Carefully pour off the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.
 - Resuspend the DNA in 50-100 μ L of TE buffer or nuclease-free water.
 - Add RNase A to a final concentration of 10 μ g/mL and incubate at 37°C for 30 minutes to remove RNA contamination.

High-Throughput CTAB Protocol (96-well format)

This protocol is adapted for processing a large number of samples simultaneously.[\[10\]](#)[\[11\]](#)[\[15\]](#)

Materials and Reagents:

- Same as the standard protocol, but with reagents scaled for a 96-well plate format.
- 96-well deep-well plates
- Plate centrifuge
- Multi-channel pipettes

Procedure:

- Sample Preparation:
 - Place 20-50 mg of ground tissue into each well of a 96-well deep-well plate.
- Cell Lysis:
 - Add 500 μ L of pre-warmed CTAB Extraction Buffer to each well.
 - Seal the plate and incubate at 65°C for 60 minutes with shaking.
- Purification:
 - Add 500 μ L of chloroform:isoamyl alcohol to each well.

- Seal and mix by inverting the plate or using a plate shaker.
- Centrifuge the plate at 4,000 x g for 20 minutes.
- Using a multi-channel pipette, carefully transfer 300 µL of the upper aqueous phase to a new 96-well plate.
- DNA Precipitation and Washing:
 - Add 210 µL of ice-cold isopropanol to each well and mix.
 - Incubate at -20°C for 30 minutes.
 - Centrifuge at 4,000 x g for 15 minutes to pellet the DNA.
 - Discard the supernatant and wash the pellets with 500 µL of 70% ethanol.
 - Centrifuge at 4,000 x g for 10 minutes.
- Drying and Resuspension:
 - Discard the ethanol and air-dry the pellets.
 - Resuspend the DNA in 50-100 µL of TE buffer or water per well.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |
|-------------------------------|--|--|
| Low DNA Yield | - Incomplete cell lysis.[16] - Insufficient tissue grinding. - Loss of DNA pellet during washing steps. | - Ensure tissue is ground to a fine powder.[16] - Optimize incubation time and temperature. - Be careful when decanting supernatants.[16] |
| Low A260/280 Ratio (<1.8) | - Protein contamination.[17] | - Repeat the chloroform:isoamyl alcohol extraction step. - Ensure the aqueous phase is carefully transferred without disturbing the interface. |
| Low A260/230 Ratio (<1.8) | - Polysaccharide or polyphenol contamination.[17] - Guanidinium salt contamination (if used in a modified protocol). | - Add polyvinylpyrrolidone (PVP) to the CTAB buffer.[16] - Perform an additional wash with 70% ethanol. |
| Viscous Lysate | - High concentration of polysaccharides.[18] | - Increase the volume of CTAB buffer. - Add a higher concentration of NaCl to the buffer. |
| DNA is Difficult to Resuspend | - Over-drying of the DNA pellet.[16] | - Avoid complete drying of the pellet. - Warm the TE buffer to 55-65°C before adding to the pellet and incubate for a longer duration.[16] |

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